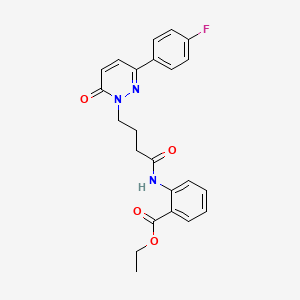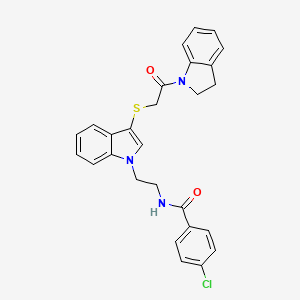
3-(Prop-2-en-1-yl)phenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mecanismo De Acción
Target of Action
3-(Prop-2-en-1-yl)phenylboronic acid is a type of organoboron compound, which are highly valuable building blocks in organic synthesis . The primary targets of this compound are various biochemical reactions that require boronic esters .
Mode of Action
This compound interacts with its targets through a process known as protodeboronation . Protodeboronation is a radical approach that involves the removal of the boron moiety from the boronic ester . This process is crucial in various chemical transformations, such as the formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
The affected pathways involve the conversion of the boron moiety into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . The protodeboronation process is also used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Pharmacokinetics
It’s important to note that the stability of boronic esters, including this compound, can pose challenges in their removal at the end of a sequence if required .
Result of Action
The result of the compound’s action is the production of various functional groups from the boron moiety . This leads to the creation of new compounds that can be used in further chemical reactions .
Action Environment
The action of this compound is influenced by environmental factors such as pH . The rate of hydrolysis of phenylboronic pinacol esters, which this compound is a type of, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH of the environment .
Análisis Bioquímico
Biochemical Properties
Boronic acids are known to interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is known that boronic acids can form reversible covalent bonds with dihydroxy groups
Temporal Effects in Laboratory Settings
It is known to be stored at refrigerated temperatures , suggesting that it may be sensitive to heat.
Metabolic Pathways
Boronic acids can participate in a variety of transformations, including oxidations, aminations, halogenations, and C–C bond formations , but the specific pathways and interactions of 3-(Prop-2-en-1-yl)phenylboronic acid require further study.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-2-en-1-yl)phenylboronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general procedure includes the following steps:
Preparation of the Aryl Halide: The starting material, 3-bromoallylbenzene, is synthesized by bromination of allylbenzene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-(Prop-2-en-1-yl)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The allyl group can participate in electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using halogens (e.g., Br2, Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Hydroxyl-substituted phenyl compounds.
Substitution: Halogenated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
3-(Prop-2-en-1-yl)phenylboronic acid has diverse applications in scientific research:
Biology: The compound is employed in the development of boron-containing drugs and as a probe for studying enzyme mechanisms.
Industry: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: Lacks the allyl group, making it less reactive in certain substitution reactions.
4-(Prop-2-en-1-yl)phenylboronic Acid: The allyl group is at the para position, affecting its reactivity and steric properties.
2-(Prop-2-en-1-yl)phenylboronic Acid: The allyl group is at the ortho position, leading to different electronic and steric effects.
Uniqueness
3-(Prop-2-en-1-yl)phenylboronic acid is unique due to the position of the allyl group, which provides a balance of reactivity and stability. This makes it particularly useful in selective organic transformations and as a versatile intermediate in the synthesis of complex molecules .
Propiedades
IUPAC Name |
(3-prop-2-enylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO2/c1-2-4-8-5-3-6-9(7-8)10(11)12/h2-3,5-7,11-12H,1,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIEQOOFGYOZQHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CC=C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2743255.png)
![4-(3-benzyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2743257.png)
![[(2R)-1-ethylpyrrolidin-2-yl]methanol](/img/structure/B2743258.png)
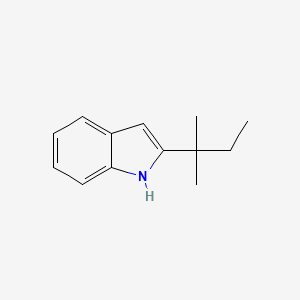
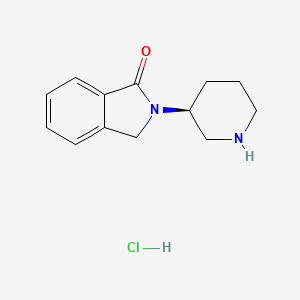
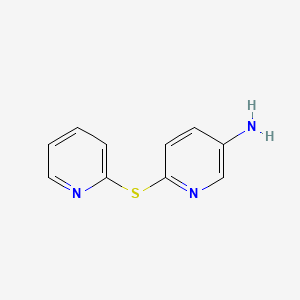

![3-Propyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B2743268.png)
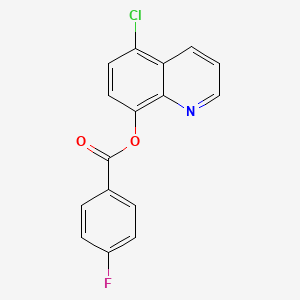
![methyl 4-{2-[5,7-dioxo-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl]acetamido}benzoate](/img/structure/B2743270.png)
![3-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one](/img/structure/B2743271.png)

